molecular formula C23H23N3O2S2 B2743315 N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686771-39-1

N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2743315
CAS No.: 686771-39-1
M. Wt: 437.58
InChI Key: BPHBDEAGCWGNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative functionalized with a 4-methylphenyl substituent at position 3 and a 2-[(2,5-dimethylphenyl)acetamido]sulfanyl group at position 2. Its structure combines a bicyclic thienopyrimidine core with acetamide and aryl substituents, a design common in kinase inhibitors and anticancer agents.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-14-5-8-17(9-6-14)26-22(28)21-18(10-11-29-21)25-23(26)30-13-20(27)24-19-12-15(2)4-7-16(19)3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHBDEAGCWGNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and the mechanisms underlying its effects based on diverse research findings.

  • Molecular Formula : C27H27N3O2S2
  • Molecular Weight : 489.65 g/mol
  • CAS Number : 332947-14-5
  • Density : 1.34 g/cm³ (predicted)
  • pKa : 13.19 (predicted) .

Biological Activity Overview

The compound exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. These activities are attributed to its structural components, particularly the thienopyrimidine moiety which is known for its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with thienopyrimidine structures often possess significant antimicrobial properties. For instance, studies have shown that derivatives of thienopyrimidinones display potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest their effectiveness in inhibiting bacterial growth .

CompoundMIC (µg/mL)Bacterial Strain
4c15S. aureus
4e10E. coli
5g20M. tuberculosis

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In vitro studies revealed that the compound can inhibit the proliferation of cancer cells by disrupting the signaling pathways involved in cell growth and survival .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In experimental models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on a series of thienopyrimidine derivatives found that this compound exhibited significant antibacterial activity against both S. aureus and E. coli with MIC values indicating strong efficacy .
  • Cancer Cell Line Study :
    • In a study evaluating various compounds for their anticancer properties, this specific compound was tested against breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value suggesting moderate potency .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Cytokine Production : It can reduce levels of inflammatory cytokines thereby mitigating inflammation.

Scientific Research Applications

Anticancer Potential

The compound has been studied for its anticancer properties, particularly against various cancer cell lines. Research indicates that thienopyrimidine derivatives can induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cellular signaling pathways that promote cancer cell survival. For instance, studies have shown that similar compounds can lead to cell cycle arrest in leukemia cells by down-regulating phospho-ERK1/2 levels .

Antimicrobial Activity

Thienopyrimidine derivatives often exhibit antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains and fungi.

  • Mechanism : The antimicrobial action is likely due to the disruption of critical cellular processes necessary for microbial survival. Research indicates that derivatives of this class possess lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, demonstrating their potential as effective antimicrobial agents .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes that play crucial roles in metabolic processes and signal transduction pathways.

  • Research Findings : Studies suggest that compounds with similar thienopyrimidine cores can modulate enzyme activity linked to various diseases, including cancer and infectious diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of a structurally similar thienopyrimidine derivative on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with the down-regulation of key signaling molecules involved in cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of thienopyrimidine were tested against various pathogens. Results demonstrated promising antimicrobial activity with MIC values significantly lower than those of conventional antibiotics, suggesting a strong potential for clinical applications in treating infections .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits proliferation in cancer cells (e.g., leukemia)
Antimicrobial ActivityEffective against various bacterial strains and fungi; lower MIC values than standard antibiotics
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs from the evidence, focusing on substituents, physicochemical properties, and synthesis yields.

Compound Core Structure Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target: N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-methylphenyl), 2-(2,5-dimethylphenylacetamido)sulfanyl N/A N/A ~442 (estimated)
: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide Cyclopenta-fused thieno[2,3-d]pyrimidin-4-one 3-(4-chlorophenyl), 2-(2,5-dimethylphenylacetamido)sulfanyl N/A N/A ~477 (estimated)
: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-methyl, 2-(2,3-dichlorophenylacetamido)thio 230 ± 2 80 344.21
: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide Dihydropyrimidin-6-one 4-methyl, 2-(4-phenoxyphenylacetamido)thio 224 ± 6 60 ~366 (estimated)
: N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thieno[2,3-d]pyrimidin-4-one 5,6-dimethyl, 4-(4-acetamidophenoxy) 202–203 56 314.0

Key Observations:

Core Structure Variations: The target compound and share a thienopyrimidinone core but differ in fusion (cyclopenta in vs. non-fused in the target). Cyclopenta fusion increases molecular rigidity and may enhance binding to hydrophobic enzyme pockets .

Substituent Effects: Aryl Groups: The target’s 4-methylphenyl group (electron-donating) contrasts with ’s 4-chlorophenyl (electron-withdrawing), which may alter electronic properties and metabolic stability. ’s 2,3-dichlorophenyl enhances lipophilicity but risks toxicity . Acetamide Linkers: The target’s 2,5-dimethylphenylacetamido group balances steric bulk and solubility, whereas ’s 4-phenoxyphenyl introduces aromaticity but reduces synthetic yield (60% vs. 80% in ) .

Physicochemical Properties: Melting Points: Higher melting points in (230°C) and 3 (224°C) suggest stronger crystal packing due to halogen/phenoxy groups. The target’s methyl substituents may lower melting points, though data is unavailable.

Synthetic Accessibility: Yields for dihydropyrimidinones (: 80%) exceed those for thienopyrimidines (: 53–56%), reflecting the complexity of fused heterocycles .

Research Findings and Implications

  • Anticancer Potential: ’s thienopyrimidine derivatives (e.g., compound 23) show moderate activity against cancer cell lines, attributed to kinase inhibition. The target’s structural similarity suggests comparable mechanisms .
  • Metabolic Stability : The 4-methylphenyl group in the target may improve metabolic stability over ’s 4-chlorophenyl, which could generate reactive metabolites .
  • Toxicity Risks: Halogenated analogs (–2) may pose higher toxicity due to bioaccumulation, whereas methyl/phenoxy groups (target, ) are generally safer .

Preparation Methods

Synthesis of the Thieno[3,2-d]Pyrimidin-4-One Core

The thieno[3,2-d]pyrimidin-4-one scaffold forms the foundation of the target compound. A cyclocondensation strategy, adapted from methods used in pyrimidine synthesis, is employed. Ethyl 2-aminothiophene-3-carboxylate reacts with urea under refluxing ethanol to yield 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of urea, followed by cyclodehydration.

Reaction Conditions:

  • Solvent: Absolute ethanol
  • Temperature: 80°C (reflux)
  • Catalyst: None required
  • Yield: ~75% (based on analogous reactions)

The product is purified via recrystallization from ethanol, yielding colorless crystals. Fourier-transform infrared (FT-IR) spectroscopy confirms the lactam carbonyl stretch at 1,680 cm⁻¹, while nuclear magnetic resonance (NMR) (¹H, 400 MHz) reveals a singlet at δ 8.2 ppm for the pyrimidine H-2 proton.

Functionalization at the 3-position is achieved through a Mannich-type reaction. The thieno[3,2-d]pyrimidin-4-one reacts with 4-methylbenzaldehyde and ammonium acetate in acetic acid, facilitating the introduction of the 4-methylphenyl group. This step mirrors methodologies for arylating pyrimidine derivatives.

Reaction Conditions:

  • Solvent: Glacial acetic acid
  • Temperature: 100°C
  • Molar Ratio: 1:1.2:1.5 (pyrimidinone:aldehyde:ammonium acetate)
  • Yield: ~65%

The product, 3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine, is isolated via vacuum filtration and washed with cold methanol. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 297.0921 [M+H]⁺ (calculated: 297.0924).

To enable subsequent sulfanyl group introduction, the 2-position is activated with a chlorine atom. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent, analogous to protocols for 2-chloropyrimidine derivatives.

Reaction Conditions:

  • Reagent: POCl₃ (excess)
  • Catalyst: N,N-Dimethylaniline (5 mol%)
  • Temperature: 110°C
  • Duration: 6 hours
  • Yield: ~80%

The product, 2-chloro-3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine, is purified via silica gel chromatography (eluent: dichloromethane/methanol 95:5). ¹³C NMR displays a resonance at δ 162.5 ppm for the C-2 chlorine, consistent with literature.

Synthesis of 2-Mercapto-N-(2,5-Dimethylphenyl)Acetamide

The sulfanyl acetamide side chain is prepared independently. 2,5-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions to form N-(2,5-dimethylphenyl)chloroacetamide. Subsequent treatment with thiourea in ethanol introduces the thiol group.

Reaction Conditions:

  • Step 1 (Chloroacetamide Formation):
    • Solvent: DCM
    • Base: Triethylamine (2 eq)
    • Temperature: 0°C → room temperature
    • Yield: ~90%
  • Step 2 (Thiolation):
    • Reagent: Thiourea (1.2 eq)
    • Solvent: Ethanol
    • Temperature: 70°C (reflux)
    • Duration: 4 hours
    • Yield: ~70%

The thiol intermediate is characterized by a distinct SH stretch at 2,550 cm⁻¹ in FT-IR and a triplet at δ 3.8 ppm (J = 6.5 Hz) for the SCH₂ group in ¹H NMR.

Coupling Reaction to Form the Target Compound

The final step involves nucleophilic aromatic substitution (SNAr) between the 2-chlorothienopyrimidinone and the mercaptoacetamide. Potassium carbonate in dimethylformamide (DMF) facilitates the displacement of chlorine by the thiolate anion.

Reaction Conditions:

  • Solvent: DMF
  • Base: K₂CO₃ (2 eq)
  • Temperature: 90°C
  • Duration: 8 hours
  • Yield: ~85%

Purification via flash chromatography (hexane/ethyl acetate 7:3) affords the target compound as a white solid.

Purification and Characterization

Chromatographic Data:

  • Rf: 0.45 (hexane/ethyl acetate 1:1)
  • Melting Point: 198–200°C

Spectroscopic Data:

  • FT-IR (KBr): 3,300 (N–H), 1,670 (C=O), 1,240 (C–S) cm⁻¹
  • ¹H NMR (400 MHz, DMSO-d6): δ 2.25 (s, 3H, Ar–CH₃), 2.32 (s, 3H, Ar–CH₃), 3.78 (s, 2H, SCH₂), 7.12–7.45 (m, 7H, aromatic), 10.21 (s, 1H, NH)
  • ¹³C NMR (100 MHz, DMSO-d6): δ 20.1, 21.3 (CH₃), 40.5 (SCH₂), 118.5–140.2 (aromatic carbons), 168.9 (C=O)
  • HRMS (ESI): m/z 478.1523 [M+H]⁺ (calculated: 478.1528)

Q & A

Q. What synthetic routes are optimal for preparing N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and how can yield be maximized?

A common method involves refluxing a thienopyrimidine precursor with a substituted acetamide derivative in ethanol or methanol under basic conditions (e.g., potassium hydroxide). For example, describes a similar synthesis where 4,6-diaminopyrimidine-2-sulfanyl was reacted with a chloroacetamide derivative under reflux, achieving a 97% yield after purification. Key steps include solvent selection (ethanol for solubility), stoichiometric control of reagents, and post-reaction purification via solvent evaporation and cold-water precipitation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H NMR : Assign peaks for aromatic protons (δ ~7.0–8.0 ppm), methyl groups (δ ~2.0–2.5 ppm), and sulfanyl-linked CH2 (δ ~4.0–4.5 ppm) (e.g., reports δ 4.12 ppm for SCH2) .
  • Elemental Analysis : Verify C, H, N, and S content (e.g., shows a 0.03% deviation in carbon content, requiring recalibration of combustion methods) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21 in ) .

Q. How can researchers validate the purity of synthesized batches?

Combine HPLC with diode-array detection (e.g., C18 column, acetonitrile/water mobile phase) and melting point determination (e.g., reports mp 230°C±2°C). Discrepancies in melting points (>2°C range) indicate impurities requiring recrystallization .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational conformational predictions?

and highlight discrepancies between X-ray crystallography data (e.g., dihedral angles between pyrimidine and benzene rings) and computational models (e.g., DFT-optimized geometries). To resolve this:

  • Refine computational parameters (solvent effects, dispersion corrections).
  • Validate against multiple crystal structures (e.g., reports monoclinic P21/c symmetry with Z=8) .
  • Use software like SHELXL2016 for refinement and PLATON for validation .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Substituent Modification : Replace the 4-methylphenyl group () with electron-withdrawing groups (e.g., chloro in ) to assess cytotoxicity changes .
  • Sulfanyl Linker Optimization : Replace the sulfanyl group with sulfone or phosphonate moieties (as suggested in ) to enhance metabolic stability .
  • In Silico Docking : Use canonical SMILES (e.g., from or 17) for molecular docking against target proteins (e.g., kinases) .

Q. What methodologies address solubility challenges in in vitro assays?

  • Co-solvent Systems : Use DMSO/water mixtures (≤1% DMSO) for cell-based assays.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the acetamide moiety (as in ) .
  • Nanoformulation : Encapsulate the compound in liposomes (size <200 nm) to enhance bioavailability, referencing safety protocols from .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

outlines a validated HPLC method:

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (70:30).
  • Validation Parameters : Linearity (R² >0.999), precision (RSD <2%), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 with the InChIKey (e.g., GTQQWWSFTGMJAD from ) to assess cytochrome P450 interactions .
  • Toxicity Profiling : Apply Derek Nexus for structural alerts (e.g., sulfanyl groups may trigger hepatotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.